molecular formula C12H18N2O B6237380 (3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 635299-76-2

(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B6237380
CAS No.: 635299-76-2
M. Wt: 206.28 g/mol
InChI Key: OJLWRBSJLOKJNJ-RYUDHWBXSA-N
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Description

(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with an aminomethyl group and a benzyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, using reagents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5S) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents like alkyl halides or acyl chlorides to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity.

    N-benzylpyrrolidine: A structurally similar compound lacking the aminomethyl group.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Uniqueness

(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both aminomethyl and benzyl groups. This combination of features contributes to its distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

635299-76-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m0/s1

InChI Key

OJLWRBSJLOKJNJ-RYUDHWBXSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1CN)CC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1CN)CC2=CC=CC=C2)O

Purity

95

Origin of Product

United States

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